

Handling and storage guidelines for Docosanedioic acid.

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Compound of Interest

Compound Name: Docosanedioic acid

Cat. No.: B549199

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Application Notes and Protocols: Docosanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the safe handling, storage, and utilization of **Docosanedioic acid** in a laboratory setting. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry, drug delivery, and materials science.

Product Information and Physicochemical Properties

Docosanedioic acid (CAS: 505-56-6), also known as Phellogenic acid, is a C22 α,ω -dicarboxylic acid. Its long aliphatic chain makes it a valuable bifunctional molecule for various chemical syntheses.^{[1][2][3][4]}

Table 1: Physicochemical Properties of **Docosanedioic Acid**

Property	Value	References
Molecular Formula	C ₂₂ H ₄₂ O ₄	[2][3][5]
Molecular Weight	370.57 g/mol	[5][6]
Appearance	White to light yellow solid powder or crystal	[3][5][7]
Melting Point	124–130 °C	[3][7]
Boiling Point	527 °C at 760 mmHg	[3]
Solubility	Sparingly soluble in DMSO (1 mg/mL).[8] Insoluble in water. [3] Soluble in hot polar solvents like methyl ethyl ketone and ethanol.[8]	
Purity	>95.0% (GC)	[7]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.

Hazard Identification

Docosanedioic acid is classified as an irritant.[2] The following hazard and precautionary statements apply:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Personal Protective Equipment (PPE)

A standard set of PPE should be worn when handling **Docosanedioic acid** powder or solutions:

- Eye Protection: Safety glasses with side shields or goggles.
- Hand Protection: Chemical-resistant gloves (e.g., nitrile).
- Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a dust mask (e.g., N95) is recommended.
- Skin and Body Protection: A standard laboratory coat.

Storage and Stability

Proper storage is essential to maintain the integrity of **Docosanedioic acid**.

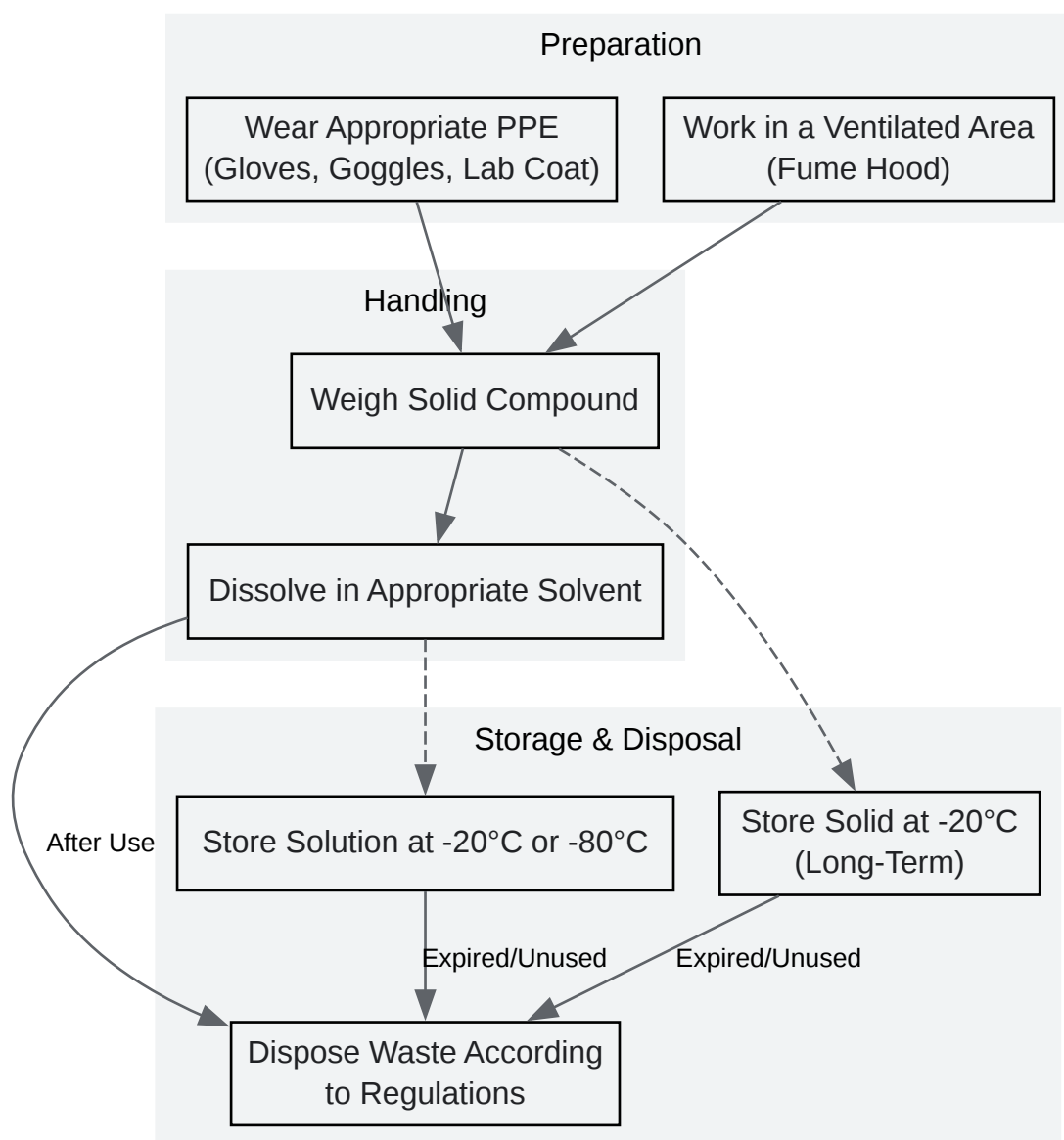
Table 2: Storage Conditions

Form	Short-Term (days to weeks)	Long-Term (months to years)	Notes
Solid Powder	0 - 4 °C, dry and dark	-20 °C, dry and dark	Stable for over 2 years if stored properly. [5]
Stock Solutions	0 - 4 °C	-20 °C or -80°C	For solutions in DMSO or other organic solvents. Recommended to use within 1 month at -20°C or 6 months at -80°C. [1]

The compound is stable under normal shipping conditions at ambient temperature for several weeks.[\[5\]](#) It is incompatible with strong oxidizing agents, reducing agents, and bases.

Spill and Disposal Procedures

- Spills: For powder spills, avoid creating dust. Sweep up the material and place it in a suitable container for disposal. Clean the spill area thoroughly.
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.



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Caption: General workflow for safe handling of **Docosanedioic acid**.

Experimental Protocols

Docosanedioic acid is a versatile linker used in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^[1] It can also be studied for its intrinsic biological properties.

Protocol: Activation and Amine Coupling of Docosanedioic Acid (for ADC/PROTAC Synthesis)

This protocol describes a general two-step method for activating the carboxylic acid groups of **Docosanedioic acid** using EDC/NHS chemistry to form stable amide bonds with primary amines (e.g., lysine residues on an antibody).^{[5][9][10]}

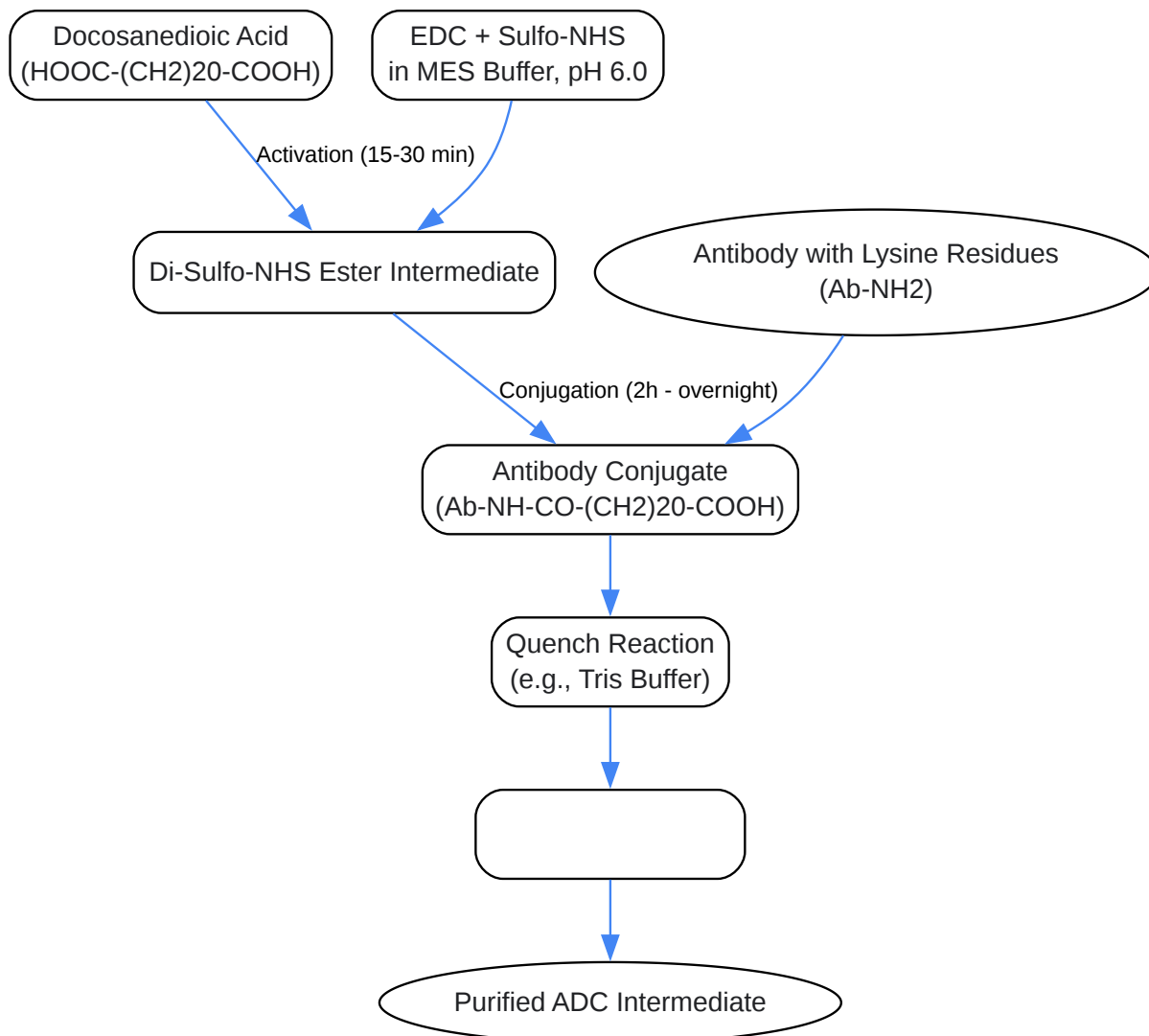
Materials:

- **Docosanedioic acid**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
- Amine-containing molecule (e.g., antibody, peptide)
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

- Prepare **Docosanedioic Acid** Solution: Dissolve **Docosanedioic acid** in a minimal amount of anhydrous DMF or DMSO to the desired concentration (e.g., 10-50 mM).
- Prepare Reagents: Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer. Concentrations typically range from 50-100 mM.

- Activation of Carboxylic Acid:
 - In a reaction vessel, add the **Docosanedioic acid** solution.
 - Add a molar excess (typically 1.5-2.0 equivalents for each carboxylic acid group) of both EDC and Sulfo-NHS solutions.
 - Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the reactive Sulfo-NHS ester.
- Conjugation to Amine:
 - Dissolve the amine-containing molecule (e.g., antibody) in the Coupling Buffer.
 - Add the activated **Docosanedioic acid** solution to the antibody solution. The molar ratio of linker to antibody should be optimized based on the desired drug-to-antibody ratio (DAR).
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching: Add the Quenching Solution (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15-30 minutes.
- Purification: Remove excess linker and byproducts to purify the conjugate. This is typically achieved by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).



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Caption: Workflow for EDC/NHS-mediated coupling of **Docosanedioic acid**.

Protocol: In Vitro Reactive Oxygen Species (ROS) Scavenging Assay

This protocol provides a method to evaluate the potential of **Docosanedioic acid** derivatives to scavenge hydroxyl radicals, a key reactive oxygen species. This assay is based on the Fenton reaction.^{[11][12]}

Materials:

- **Docosanedioic acid** derivative solution (dissolved in a suitable solvent like DMSO)
- Sodium salicylate solution (20 mM)
- Ferrous sulfate (FeSO_4) solution (1.5 mM)
- Hydrogen peroxide (H_2O_2) solution (6 mM)
- Phosphate buffer (pH 7.4)
- Spectrophotometer or plate reader

Procedure:

- **Prepare Reaction Mixture:** In a microcentrifuge tube or a well of a 96-well plate, add the following reagents in order:
 - 200 μL of Phosphate buffer
 - 100 μL of the sample solution (**Docosanedioic acid** at various concentrations)
 - 200 μL of FeSO_4 solution
 - 100 μL of Sodium salicylate solution
- **Initiate Reaction:** Add 100 μL of H_2O_2 solution to initiate the Fenton reaction, which generates hydroxyl radicals.
- **Incubation:** Incubate the reaction mixture for 1 hour at 37°C .
- **Measurement:** Measure the absorbance of the solution at 510 nm. The hydroxyl radicals hydroxylate the salicylate, leading to a colored product. A decrease in absorbance in the presence of the sample indicates scavenging activity.
- **Controls:**
 - **Blank:** Replace the sample solution with the corresponding solvent.

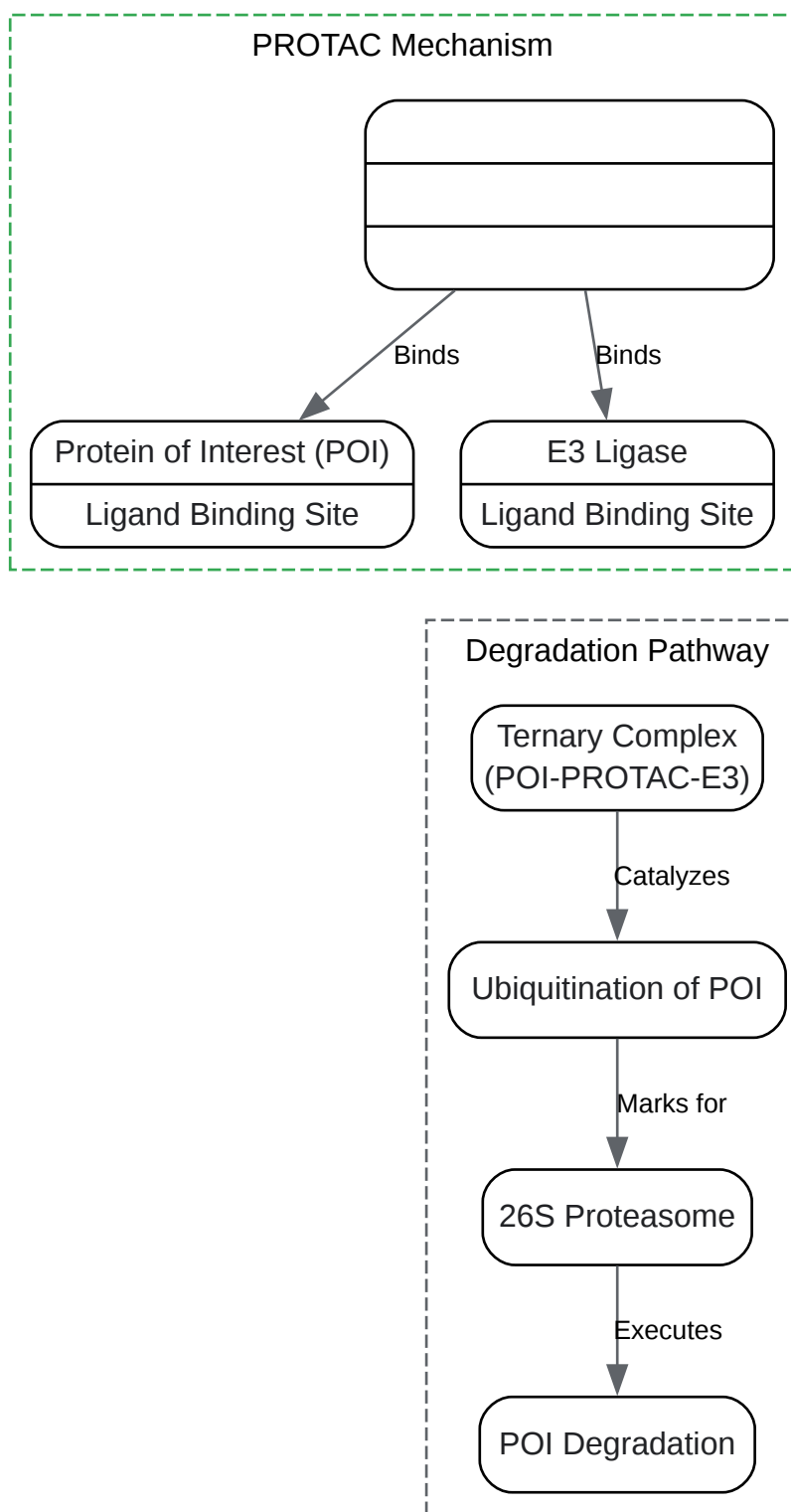
- Positive Control: Use a known antioxidant like Ascorbic Acid or Trolox.
- Calculation: The percentage of hydroxyl radical scavenging activity is calculated using the following formula:
 - Scavenging Activity (%) = $[1 - (A_{\text{sample}} / A_{\text{blank}})] * 100$
 - Where A_{sample} is the absorbance of the sample and A_{blank} is the absorbance of the blank control.

Applications in Drug Development

Role as a Linker in ADCs and PROTACs

Docosanedioic acid's linear, bifunctional nature makes it an ideal alkyl-based, non-cleavable linker.[\[1\]](#)[\[13\]](#)

- In Antibody-Drug Conjugates (ADCs): One carboxyl group can be conjugated to a targeting antibody, while the other can be attached to a cytotoxic payload. The long alkyl chain provides spacing between the antibody and the drug, which can be crucial for reducing steric hindrance and maintaining the biological activity of both components.[\[14\]](#)[\[15\]](#)
- In PROTACs: It can serve as the central linker connecting a ligand for a target protein (Protein of Interest, POI) and a ligand for an E3 ubiquitin ligase. The length and flexibility of the linker are critical for enabling the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which leads to the ubiquitination and subsequent degradation of the target protein.[\[2\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

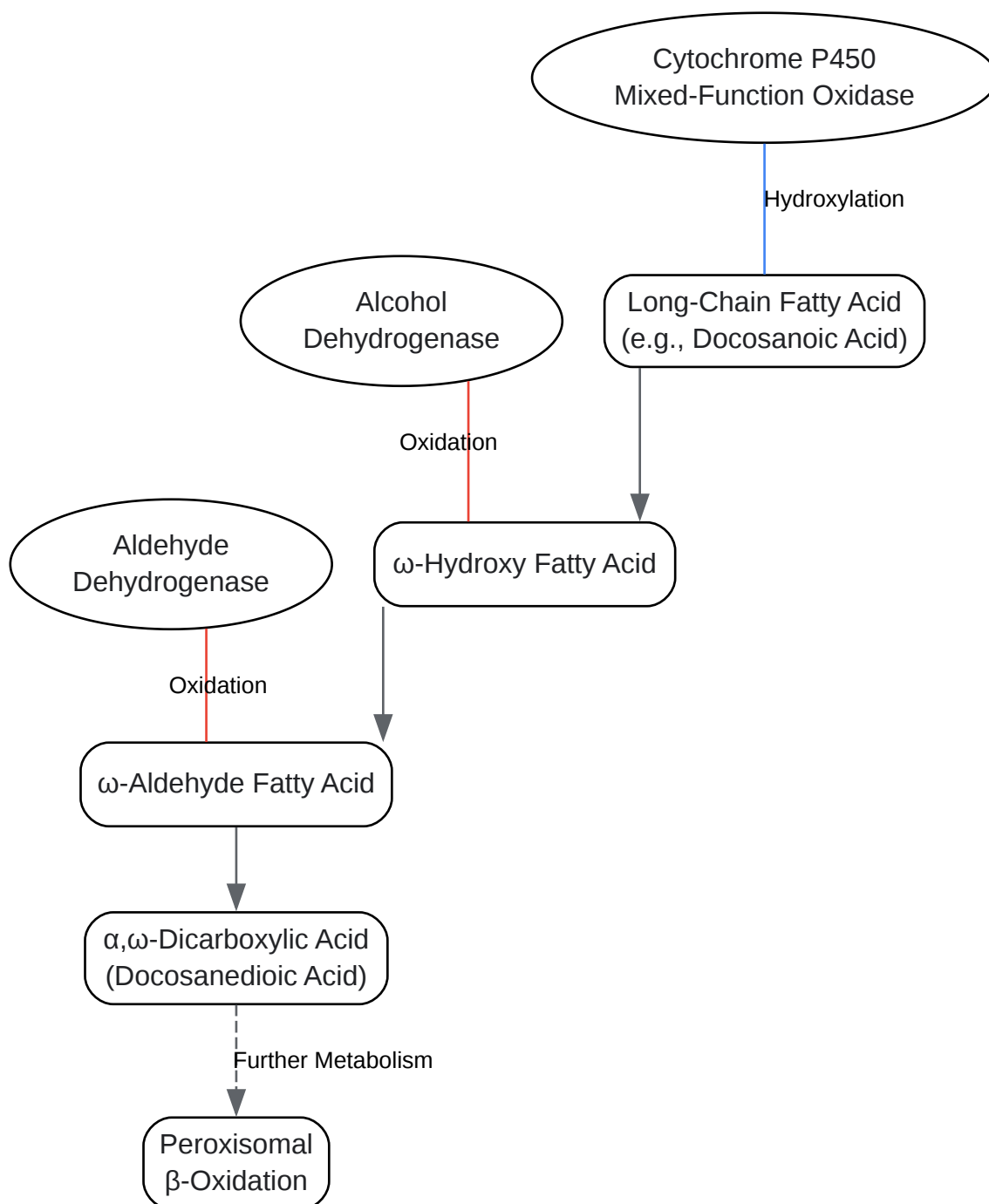


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Caption: Role of **Docosanedioic acid** as a linker in a PROTAC.

Metabolic Pathway: ω -Oxidation

In biological systems, long-chain dicarboxylic acids like **Docosanedioic acid** are products of the ω -oxidation of fatty acids. This metabolic pathway is an alternative to β -oxidation and occurs primarily in the endoplasmic reticulum of the liver and kidneys.^{[19][20][21][22]} It serves to increase the water solubility of long-chain fatty acids for excretion.^[22]



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Caption: The ω -Oxidation pathway producing **Docosanedioic acid**.

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